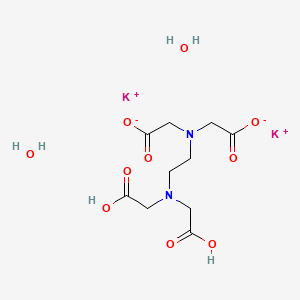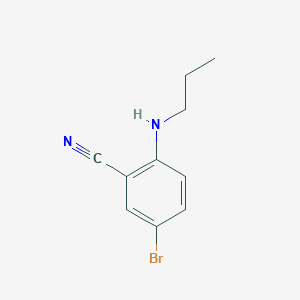
5-Bromo-2-(propylamino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(propylamino)benzonitrile: is an organic compound with the molecular formula C10H11BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a propylamino group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(propylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-nitrobenzonitrile with propylamine. The nitro group is first reduced to an amine, which then reacts with propylamine to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be essential to achieve the desired product quality.
化学反应分析
Types of Reactions: 5-Bromo-2-(propylamino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Oxidation and Reduction Reactions: The propylamino group can undergo oxidation to form corresponding imines or amides. Reduction reactions can further modify the nitrile group to primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and boronic acid.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Coupling Reactions: Palladium acetate, triphenylphosphine, and boronic acids in a mixture of water and ethanol.
Major Products:
Substitution Reactions: 5-Hydroxy-2-(propylamino)benzonitrile or 5-alkoxy-2-(propylamino)benzonitrile.
Oxidation Reactions: 5-Bromo-2-(propylamino)benzamide.
Reduction Reactions: 5-Bromo-2-(propylamino)benzylamine.
Coupling Reactions: Various aryl or vinyl-substituted benzonitrile derivatives.
科学研究应用
Chemistry: 5-Bromo-2-(propylamino)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
作用机制
The mechanism of action of 5-Bromo-2-(propylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the propylamino group can form specific interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site.
相似化合物的比较
5-Bromo-2-(methylamino)benzonitrile: Similar structure but with a methylamino group instead of a propylamino group.
5-Bromo-2-(ethylamino)benzonitrile: Similar structure but with an ethylamino group instead of a propylamino group.
5-Bromo-2-(butylamino)benzonitrile: Similar structure but with a butylamino group instead of a propylamino group.
Uniqueness: 5-Bromo-2-(propylamino)benzonitrile is unique due to the specific length and structure of the propylamino group. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from its methyl, ethyl, and butyl analogs. The presence of the bromine atom also adds to its uniqueness, providing opportunities for further functionalization through substitution reactions.
属性
IUPAC Name |
5-bromo-2-(propylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,13H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOWOJIUDDNCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dipropylsulfamoyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2646521.png)

![2-(4-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2646524.png)
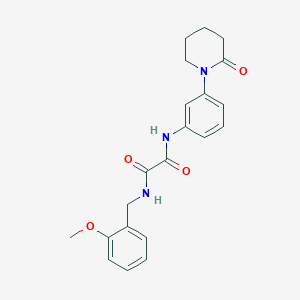
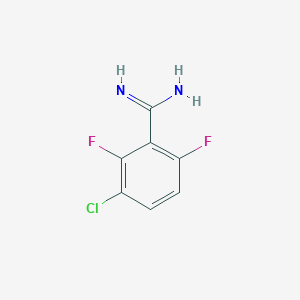


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)
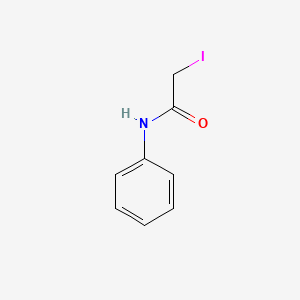
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonyl)butanamide](/img/structure/B2646533.png)
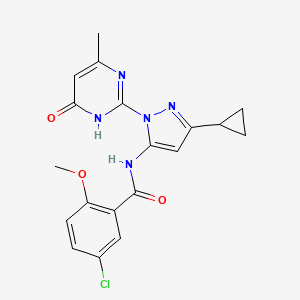
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)
